molecular formula C22H22O9 B1677330 Ononin CAS No. 486-62-4

Ononin

Cat. No.: B1677330
CAS No.: 486-62-4
M. Wt: 430.4 g/mol
InChI Key: MGJLSBDCWOSMHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ononin (formononetin-7-O-β-D-glucoside) is a natural isoflavone glycoside predominantly found in legumes such as clover (Trifolium spp.), soybeans, and medicinal plants like Astragalus membranaceus and Spatholobus suberectus . Its chemical structure comprises a formononetin aglycone linked to a glucose moiety, enhancing its solubility and bioavailability compared to non-glycosylated isoflavones. Pharmacologically, this compound exhibits diverse activities, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and antifungal properties . Notably, it modulates key signaling pathways (e.g., EGFR/PI3K/Akt/mTOR, MAPK/NF-κB) and demonstrates low toxicity in preclinical models .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ononoside can be synthesized through the glycosylation of formononetin. The process involves the reaction of formononetin with a suitable glycosyl donor under acidic or enzymatic conditions to form the glycoside bond .

Industrial Production Methods: Industrial production of Ononoside typically involves extraction from plant sources such as Astragalus membranaceus and Glycyrrhiza uralensis. The extraction process includes solvent extraction followed by purification using chromatographic techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Properties

Ononin has been extensively studied for its anticancer effects across various types of cancer. Research indicates that it exhibits anti-proliferative , pro-apoptotic , and anti-metastatic activities.

Case Studies

  • Osteosarcoma : A study using human osteosarcoma cell lines MG-63 and U2OS reported that this compound significantly reduced cell viability and colony formation in a dose-dependent manner. In vivo studies with xenograft models showed a marked reduction in tumor size and weight after treatment with this compound compared to controls .
Study FocusCell LineTreatment DurationKey Findings
OsteosarcomaMG-6342 daysReduced tumor size; inhibited metastasis
Laryngeal CancerN/AN/AInhibited ERK/JNK/P38 signaling pathway
Triple-Negative Breast CancerN/AN/APrevented lung metastasis; down-regulated MAPK pathways

Anti-Inflammatory Effects

This compound exhibits notable anti-inflammatory properties which contribute to its therapeutic potential in various diseases.

Mechanisms

  • Reduction of Inflammatory Cytokines : this compound has been shown to lower levels of pro-inflammatory cytokines, thereby mitigating inflammation in models of chronic inflammatory diseases .

Applications

  • Diabetes Management : Research indicates that this compound may help regulate blood glucose levels and lipid profiles in diabetic models, suggesting its potential as a therapeutic agent for type II diabetes .

Neuroprotective Effects

Emerging studies suggest that this compound may also possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Mechanisms

  • Protection Against Oxidative Stress : this compound has been reported to reduce oxidative stress markers in neuronal cells, which could help protect against conditions such as Alzheimer's disease .

Cardioprotective Effects

This compound's cardioprotective effects have been documented, particularly its ability to mitigate cardiotoxicity associated with certain chemotherapeutic agents.

Mechanisms

  • Reduction of Cardiotoxicity : this compound has been found to protect cardiac cells from damage induced by doxorubicin, a common chemotherapeutic drug .

Mechanism of Action

Ononoside exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Physicochemical and Pharmacokinetic Properties

Ononin is compared with structurally related isoflavones (formononetin, calycosin, medicarpin) and other phytochemicals (astragaloside, fluconazole) in Table 1.

Table 1: Physicochemical and Pharmacokinetic Profiles

Compound BBB Penetration TPSA (Ų) Lipinski Compliance Carcinogenicity Key Pharmacokinetic Notes
This compound Average 109.7 Yes Non-carcinogen Moderate polarity enhances absorption; higher plasma concentration than calycosin-7-O-glucoside despite lower content
Formononetin Poor 79.9 Yes Non-carcinogen Rapidly metabolized to this compound via glycosylation; lower AUC than calycosin
Calycosin Poor 90.9 Yes Non-carcinogen High AUC (308 ± 673 min·mg/mL) but short half-life (1.5 min)
Astragaloside Rejected >140 No Non-carcinogen Poor absorption due to high molecular weight and polarity
Fluconazole High 66.4 Yes Non-carcinogen High BBB penetration but ineffective against resistant C. albicans

Key Observations :

  • BBB Penetration: this compound exhibits average BBB penetration in some models , but SwissADME predictions contradict this, suggesting it cannot cross the BBB . This discrepancy may arise from differences in experimental vs. in silico methodologies.
  • Lipinski Compliance: this compound adheres to Lipinski’s rule (molecular weight <500, TPSA <140 Ų), unlike astragaloside, which is rejected due to high polarity .

Anticancer Activity

Table 2: Anticancer Mechanisms of this compound vs. Analogues

Compound Targets/Pathways Efficacy Notes
This compound EGFR/PI3K/Akt/mTOR , ERK/JNK/p38 Suppresses TNBC metastasis; induces apoptosis in Hep-2 cells (IC₅₀: 50 μM)
Formononetin MAPK/NF-κB Less effective than this compound in suppressing PGE2 production
Calycosin Estrogen receptor modulation Rapid absorption but short half-life limits sustained activity

Key Findings :

  • In laryngeal cancer, this compound induces apoptosis via ROS generation and ERK/JNK/p38 pathway inhibition, showing selective toxicity toward cancer cells .

Neuroprotective Effects

  • This compound reduces oxidative stress (↓MDA, ↑SOD/TAC) and neuroinflammation (↓p38MAPK/NF-κB) in Alzheimer’s models, matching the efficacy of rivastigmine .

Anti-Inflammatory and Antifungal Activities

Table 3: Antifungal and Anti-Inflammatory Profiles

Compound MIC (μg/mL) vs. C. albicans Anti-Inflammatory Targets
This compound 15.6 (ATCC 10231), 31.2 (CaR) MAPK/NF-κB ; reduces IL-6/TNF-α in osteoarthritis
Fluconazole 1.0 (CaS), >64 (CaR) N/A
Formononetin Not reported COX-2 inhibition

Key Findings :

  • This compound shows broad-spectrum antifungal activity, including against fluconazole-resistant C. albicans (MIC: 31.2 μg/mL) .
  • It suppresses IL-1β-induced cartilage degradation in osteoarthritis by downregulating MMPs and MAPK pathways .

Metabolic and Preclinical Considerations

  • Gut Metabolism: this compound is metabolized by intestinal bacteria into bioactive aglycones (e.g., formononetin) via deglycosylation, enhancing bioavailability .
  • Synergy : Combines with chemotherapy agents to enhance anticancer efficacy via ferroptosis induction .

Biological Activity

Ononin, an isoflavone glycoside derived from formononetin, has garnered attention for its diverse biological activities. Recent research highlights its potential as an antifungal, anticancer, and anti-inflammatory agent, among other properties. This article summarizes key findings regarding the biological activity of this compound, supported by data tables and case studies.

Antifungal Activity

This compound exhibits significant antifungal activity against Candida albicans, a common opportunistic pathogen.

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 3.9 to 7.8 µg/mL for this compound against C. albicans.
  • Biofilm Inhibition : this compound effectively inhibits both young and mature biofilms, reducing cell density and metabolic activity by 50% to 80% .
  • In Vivo Efficacy : In a Tenebrio molitor model of C. albicans infection, this compound increased larval survival and reduced fungal load without cytotoxic effects at concentrations up to 20 mg/kg .
ParameterValue
MIC against C. albicans3.9 - 7.8 µg/mL
Biofilm reduction50% - 80%
Larval survival (0.5 mg/kg)Increased
Cytotoxicity (sheep red blood)Non-cytotoxic up to 1000 µg/mL

Antitumor Effects

This compound has demonstrated promising antitumor effects in various cancer models, particularly in non-small cell lung cancer (NSCLC) and osteosarcoma.

  • Mechanism of Action : this compound promotes apoptosis in A549 and HCC827 lung cancer cells, increasing the expression of apoptotic markers such as cleaved-PARP and caspases 3 and 9 .
  • Combination Therapy : Co-treatment with paclitaxel (PTX) significantly enhances apoptosis rates compared to PTX alone, indicating a synergistic effect .
  • Osteosarcoma Studies : In MG-63 osteosarcoma cells, this compound inhibited the EGFR-Erk1/2 signaling pathway and reduced tumor growth in xenograft models .
Cancer TypeTreatment ConcentrationEffect
NSCLC (A549 cells)1 µM PTX + this compoundIncreased apoptosis
Osteosarcoma1 µM this compoundReduced tumor size

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects, which may contribute to its therapeutic potential in various diseases.

  • Inflammation Modulation : Research indicates that this compound can modulate inflammatory pathways, although specific mechanisms require further elucidation .
  • Oxidative Stress : In Hep-2 laryngeal cancer cells, this compound increased oxidative stress markers while depleting antioxidant levels like GSH .

Case Studies

Several studies have investigated the biological activities of this compound:

  • Antifungal Study : A study demonstrated that this compound significantly inhibited C. albicans biofilms and showed promise as a new therapeutic agent due to its low cytotoxicity .
  • Cancer Research : In vitro studies revealed that this compound enhanced the effects of conventional chemotherapy agents in lung cancer models, suggesting its utility as an adjunct treatment .
  • Osteosarcoma Model : this compound treatment led to reduced tumor size and metastasis in vivo, highlighting its potential as a novel anticancer agent .

Q & A

Basic Research Questions

Q. What are the established molecular targets and pathways modulated by Ononin in preclinical models?

this compound primarily targets EGFR-mediated pathways, inhibiting PI3K/Akt/mTOR signaling in cancer models (e.g., triple-negative breast cancer) . It also suppresses matrix metalloproteinases (MMP2/9) and EMT markers, reducing cell migration in osteosarcoma . For mechanistic studies, prioritize assays like Western blotting to quantify pathway proteins and Transwell/wound-healing assays to assess metastatic potential .

Q. What in vitro assays are most reliable for evaluating this compound’s bioactivity?

Standard assays include:

  • Cell viability : MTT or CCK-8 assays to measure proliferation inhibition (e.g., IC₅₀ values in TNBC cells) .
  • Apoptosis : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
  • Enzyme activity : Molecular docking (e.g., against H1N1 neuraminidase) and IC₅₀ determination using enzymatic assays .

Q. How can researchers ensure reproducibility in this compound-based experiments?

  • Use high-purity this compound (≥99.96%) with validated solubility protocols (e.g., DMSO stock solutions stored at -80°C) .
  • Report detailed methodologies, including cell lines, treatment durations, and solvent controls, following guidelines from authoritative journals (e.g., Beilstein Journal of Organic Chemistry) .

Advanced Research Questions

Q. How can contradictory findings on this compound’s toxicity be resolved?

Evidence shows this compound exhibits high Ames test toxicity (mutagenicity) but no hepatorenal toxicity in xenograft models . To reconcile this:

  • Conduct species- and tissue-specific toxicity assays (e.g., in vitro hepatocyte/renal cell models vs. in vivo studies).
  • Compare metabolic pathways across models using LC-MS to identify detoxification mechanisms .

Q. What experimental designs are optimal for studying this compound’s effects on bone metabolism?

  • Use ovariectomized (OVX) rat models to simulate postmenopausal osteoporosis. Key parameters: serum E2, Runx2, and Osterix levels; histomorphometry of trabecular bone .
  • Apply one-way ANOVA for intergroup comparisons and validate results with least significant difference (LSD) tests .

Q. How can researchers address batch-to-batch variability in this compound for quality control?

  • Avoid relying on this compound as a sole quality marker due to significant content fluctuations (e.g., 20–40% variability across batches) .
  • Combine grey relational analysis with multi-component standardization (e.g., puerarin, calycosin-7-O-glucoside) to ensure consistency .

Q. What strategies mitigate confounding factors in this compound’s anti-inflammatory studies?

  • In radiation-induced intestinal inflammation models, control for tumor presence (e.g., Lewis lung cancer xenografts) and radiation dosage (e.g., 4 Gy for 2 minutes) .
  • Measure IL-33 suppression via ELISA and validate with knockout or siRNA models .

Q. Methodological Guidance

Q. How should researchers structure a manuscript on this compound’s therapeutic potential?

  • Follow IMRAD format: Highlight EGFR/PI3K pathway suppression in the Introduction ; detail cell culture and animal models in Methods ; use subheadings for apoptosis, metastasis, and toxicity in Results ; discuss clinical relevance and contradictory data in Discussion .
  • Include raw data (e.g., Western blot bands, flow cytometry plots) in Supporting Information .

Q. What statistical approaches are recommended for this compound-related data analysis?

  • Use SPSS or R for ANOVA with post-hoc LSD tests .
  • For dose-response studies (e.g., Caspase 3/7 activation), apply nonlinear regression to calculate EC₅₀ values .

Q. How can molecular docking studies improve this compound’s target validation?

  • Retrieve protein structures from RCSB PDB (e.g., H1N1 neuraminidase: 4B7Q) and preprocess with UCSF Chimera (remove water/ligands) .
  • Use ChemDraw/Chem3D for ligand optimization and AutoDock Vina for binding affinity calculations .

Properties

IUPAC Name

3-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O9/c1-28-12-4-2-11(3-5-12)15-10-29-16-8-13(6-7-14(16)18(15)24)30-22-21(27)20(26)19(25)17(9-23)31-22/h2-8,10,17,19-23,25-27H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJLSBDCWOSMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ononin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033987
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

486-62-4
Record name Ononin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033987
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

218 - 219 °C
Record name Ononin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033987
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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